

"4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid" molecular weight

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Compound of Interest

Compound Name: 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B179059

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Technical Guide: 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a putative synthesis protocol, and a discussion of the potential biological significance of **4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid**. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Physicochemical Properties

The fundamental physicochemical properties of **4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid** (CAS No: 119778-44-8) are summarized below. These data are essential for its handling, formulation, and analysis in a research and development setting.

Property	Value	Source
Molecular Weight	171.22 g/mol	[1]
Molecular Formula	C ₇ H ₉ NO ₂ S	[2][3]
Appearance	Yellow powder	
CAS Number	119778-44-8	[3][4][5]
XLogP3	2	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	2	[2]
Topological Polar Surface Area	78.4 Å ²	[2]
Monoisotopic Mass	171.03540 g/mol	[2]

Hypothetical Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid** is not readily available in the cited literature, a plausible two-step experimental approach can be extrapolated from established methods for analogous thiazole-5-carboxylate derivatives. The following protocol is a representative procedure.

Step 1: Synthesis of Ethyl 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylate

This step involves a Hantzsch-type thiazole synthesis followed by N-alkylation, a common method for preparing substituted thiazoles.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-chloroacetoacetate (1 equivalent) in ethanol.
- **Thioamide Addition:** To the stirred solution, add thioacetamide (1 equivalent).

- **Reaction:** Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous layer with ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid

This step involves the saponification of the ethyl ester to the corresponding carboxylic acid.

- **Reaction Setup:** Dissolve the purified ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate (1 equivalent) from Step 1 in a mixture of ethanol and water.
- **Hydrolysis:** Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
- **Acidification:** Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.
- **Isolation:** The carboxylic acid product should precipitate out of the solution. Collect the solid by vacuum filtration.
- **Purification:** Wash the solid with cold water and dry under vacuum to yield the final product.

Potential Biological Significance and Therapeutic Context

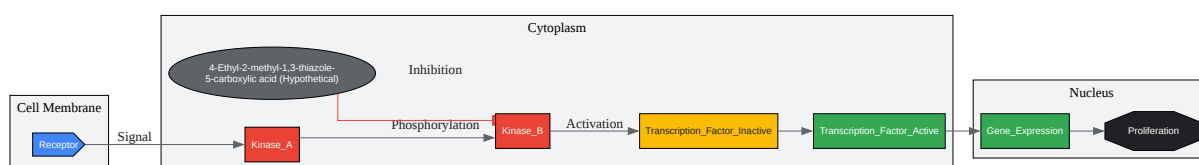
Direct experimental evidence for the biological activity of **4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid** is not extensively documented in the public domain. However, the thiazole nucleus is a well-established pharmacophore present in a wide array of biologically active

compounds. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7][8][9][10]

Notably, derivatives of the closely related 4-methylthiazole-5-carboxylic acid have been investigated as potential inhibitors of mucin oncoproteins, which are targets in breast cancer therapy.[11] This suggests that **4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid** could be a valuable scaffold for the design of novel anticancer agents. The ethyl group at the 4-position may influence the compound's lipophilicity and binding affinity to biological targets.

Illustrative Signaling Pathway Modulation

Given the reported anticancer activities of similar thiazole derivatives, a hypothetical mechanism of action could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival. The following diagram illustrates a potential, generalized pathway that could be targeted by a thiazole-based inhibitor.

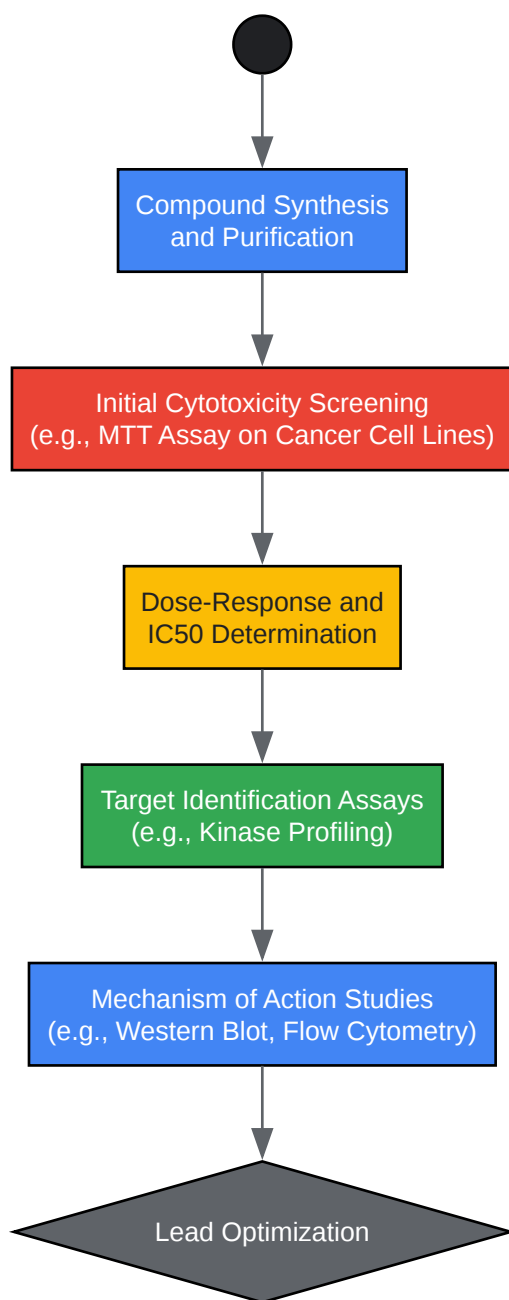


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Caption: Hypothetical inhibition of a generic kinase cascade by the title compound.

Experimental Workflow for Biological Screening

To elucidate the biological activity of **4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid**, a systematic screening workflow is recommended. The following diagram outlines a logical progression of in vitro assays.



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Caption: A typical workflow for in vitro biological evaluation of a novel compound.

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